molecular formula C8H12N2 B1616116 Pyrimidine, 2-(1,1-dimethylethyl)- CAS No. 61319-99-1

Pyrimidine, 2-(1,1-dimethylethyl)-

Cat. No. B1616116
CAS RN: 61319-99-1
M. Wt: 136.19 g/mol
InChI Key: PXEJBTJCBLQUKS-UHFFFAOYSA-N
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Patent
US04376201

Procedure details

A pyridine solution of 3-aminopropylpivalamide (approximately 35 percent by weight aminoamide) was fed continuously to a heated 1"×20" reactor maintained at 330° to 345° C. The reactor was packed with 50 g of 0.5 percent palladium on alumina. After removal of pyridine by distillation, the product, 2-t-butylpyrimidine was obtained, b.p. 160° to 163° C.
Name
3-aminopropylpivalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCCC[CH2:5][C:6]([CH3:11])([CH3:10])[C:7]([NH2:9])=O>[Pd].N1C=CC=CC=1>[C:6]([C:7]1[N:9]=[CH:5][CH:6]=[CH:7][N:9]=1)([CH3:5])([CH3:10])[CH3:11]

Inputs

Step One
Name
3-aminopropylpivalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCC(C(=O)N)(C)C
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a heated 1"×20" reactor
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 330° to 345° C
CUSTOM
Type
CUSTOM
Details
After removal of pyridine
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.